Tiletamine-d5 Hydrochloride
CAS No.: 1246818-12-1
Cat. No.: VC0134089
Molecular Formula: C₁₂H₁₃D₅ClNOS
Molecular Weight: 264.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246818-12-1 |
---|---|
Molecular Formula | C₁₂H₁₃D₅ClNOS |
Molecular Weight | 264.83 |
IUPAC Name | 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |
SMILES | CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Introduction
Chemical Identity and Properties
Tiletamine-d5 Hydrochloride is a stable isotope-labeled compound that maintains the pharmacological profile of its non-deuterated parent while offering distinct advantages for analytical applications. The incorporation of deuterium atoms provides a heavier molecular signature that can be readily distinguished from the parent compound through mass spectrometry techniques.
Basic Chemical Information
Tiletamine-d5 Hydrochloride is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 1246818-12-1 |
Molecular Formula | C₁₂D₅H₁₂NOS·HCl |
Molecular Weight | 264.826 g/mol |
Accurate Mass | 264.111 |
IUPAC Name | 2-(1,1,2,2,2-pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
Physical Appearance | White crystalline solid |
The compound features five deuterium atoms strategically positioned within the ethylamino group of the tiletamine structure, creating a pentadeuterated analog that maintains similar chemical behavior while providing a distinct mass spectrometric profile .
Structural Characteristics
The structural formula of Tiletamine-d5 Hydrochloride can be represented using various chemical notation systems:
Notation System | Representation |
---|---|
SMILES | Cl.[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)c2cccs2 |
InChI | InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D3,2D2; |
The structural core consists of a cyclohexanone ring with a thiophenyl substituent and a deuterated ethylamino group, with the hydrochloride salt formation providing enhanced stability and solubility characteristics .
Supplier | Product Format | Product Code | Purity |
---|---|---|---|
LGC Standards | Neat | TRC-T440202-10MG | Not specified |
BOC Sciences | Not specified | Not specified | 95% |
Chemlyte Solutions | Liquid | Not specified | 99.0% |
The compound is typically classified as a "made to order" product with restrictions on its purchase and use, requiring appropriate documentation to meet regulatory requirements .
Analytical Applications
The primary application of Tiletamine-d5 Hydrochloride lies in analytical chemistry, particularly in mass spectrometry-based quantitative analysis.
Role as Internal Standard
Tiletamine-d5 Hydrochloride serves as an ideal internal standard for the quantification of tiletamine in biological samples. The incorporation of five deuterium atoms creates a mass shift that allows for clear differentiation between the analyte and internal standard during mass spectrometric analysis. This property is crucial for accurate quantification while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation.
Advantages in Mass Spectrometry
The deuterated compound offers several advantages in mass spectrometric analysis:
-
Similar chromatographic retention time to non-deuterated tiletamine
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Distinct mass spectral profile due to the +5 mass unit shift
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Virtually identical extraction efficiency and matrix effects
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Enhanced accuracy in quantitative determinations
These properties make Tiletamine-d5 Hydrochloride particularly valuable in forensic toxicology, pharmacokinetic studies, and environmental monitoring applications where precise quantification of tiletamine is required.
Pharmacological Properties
While Tiletamine-d5 Hydrochloride itself is primarily used as an analytical tool rather than a therapeutic agent, understanding the pharmacological properties of its non-deuterated parent provides important context.
Mechanism of Action
Tiletamine acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist, blocking the action of glutamate at this receptor subtype. This mechanism accounts for its dissociative anesthetic effects, sedative properties, and potential anticonvulsant activity .
Pharmacological Effects
The parent compound tiletamine exhibits several notable pharmacological effects:
Effect | Description |
---|---|
Dissociative Anesthesia | Produces a state of dissociation from the environment |
Sedation | Induces a calming effect and reduced awareness |
Analgesia | Provides pain relief through central mechanisms |
Muscle Relaxation | Reduces muscle tone and tension |
Tiletamine is rarely used alone in clinical settings but is commonly combined with zolazepam (a benzodiazepine) to create a balanced anesthetic mixture with reduced side effects .
Research Applications
Beyond its role as an analytical standard, Tiletamine-d5 Hydrochloride has applications in various research fields.
Pharmacokinetic Studies
The deuterated analog enables precise tracking of tiletamine metabolism and distribution in biological systems. Researchers can administer the deuterated compound and distinguish it from endogenous or previously administered non-deuterated tiletamine, allowing for more accurate pharmacokinetic profiling.
Metabolite Identification
Deuterium labeling assists in the identification and structural elucidation of tiletamine metabolites. The presence of deuterium atoms in specific positions within the molecule provides valuable information about metabolic pathways and biotransformation mechanisms.
Comparison to Non-deuterated Tiletamine
Understanding the similarities and differences between Tiletamine-d5 Hydrochloride and its non-deuterated parent provides important context for its applications.
Property | Tiletamine Hydrochloride | Tiletamine-d5 Hydrochloride |
---|---|---|
Molecular Formula | C₁₂H₁₇NOS·HCl | C₁₂D₅H₁₂NOS·HCl |
Molecular Weight | 259.8 g/mol | 264.826 g/mol |
Mass Spectrometry | Base peak at m/z 166 | Mass shift of +5 units |
Pharmacology | NMDA receptor antagonist | Same as parent compound |
Primary Use | Veterinary anesthetic | Analytical standard |
The key difference lies in the isotopic composition, with minimal impact on chemical reactivity but significant advantages for analytical applications .
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